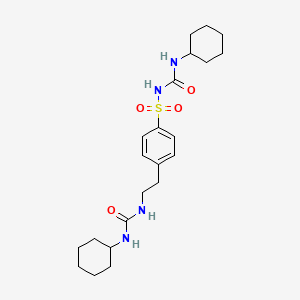
8-Acetaldehyde Mianserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetaldehyde Mianserin is a derivative of Mianserin, a tetracyclic antidepressant. This compound shares similar chemical properties with Mianserin but has unique characteristics due to the presence of an acetaldehyde group. Mianserin is primarily used in the treatment of depression and anxiety, and its derivatives, including this compound, are of interest for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetaldehyde Mianserin involves the introduction of an acetaldehyde group to the Mianserin molecule. This can be achieved through various chemical reactions, including:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated carbonyl compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: This step is used to reduce any intermediate compounds to the desired product.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetaldehyde Mianserin undergoes various chemical reactions, including:
Oxidation: The acetaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide for aldol condensation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
8-Acetaldehyde Mianserin has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 8-Acetaldehyde Mianserin is similar to that of Mianserin. It primarily acts as an antagonist at various neurotransmitter receptors, including:
Alpha-2 Adrenergic Receptors: Blocking these receptors increases the release of norepinephrine and serotonin.
Histamine H1 Receptors: Antagonism at these receptors contributes to its sedative effects.
Serotonin Receptors: It acts on serotonin receptors, particularly 5-HT2 and 5-HT3, modulating serotonin levels in the brain.
These interactions result in increased levels of neurotransmitters, which help alleviate symptoms of depression and anxiety .
Comparaison Avec Des Composés Similaires
8-Acetaldehyde Mianserin can be compared with other similar compounds, such as:
Mianserin: The parent compound, used primarily as an antidepressant.
Mirtazapine: A closely related compound with similar therapeutic effects but different receptor binding profiles.
Desmethylmianserin: A metabolite of Mianserin with similar but less potent effects.
Uniqueness: this compound is unique due to the presence of the acetaldehyde group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
134150-69-9 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.382 |
InChI |
InChI=1S/C19H20N2O/c1-20-8-9-21-18-7-6-14(13-22)10-16(18)11-15-4-2-3-5-17(15)19(21)12-20/h2-7,10,13,19H,8-9,11-12H2,1H3 |
Clé InChI |
IFUBWYQNRIYCSN-UHFFFAOYSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)C=O |
Synonymes |
2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-12-carbaldehyde; 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine-8-carboxaldehyde; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)







![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)
